molecular formula C25H25NO2 B14196142 3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate CAS No. 851178-26-2

3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate

Katalognummer: B14196142
CAS-Nummer: 851178-26-2
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: GMFAALOUBFJNHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate typically involves the reaction of 3,4-dimethylphenylamine with phenyl prop-2-enoate under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Analyse Chemischer Reaktionen

Types of Reactions

3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

851178-26-2

Molekularformel

C25H25NO2

Molekulargewicht

371.5 g/mol

IUPAC-Name

[3-(N-(3,4-dimethylphenyl)-3,4-dimethylanilino)phenyl] prop-2-enoate

InChI

InChI=1S/C25H25NO2/c1-6-25(27)28-24-9-7-8-21(16-24)26(22-12-10-17(2)19(4)14-22)23-13-11-18(3)20(5)15-23/h6-16H,1H2,2-5H3

InChI-Schlüssel

GMFAALOUBFJNHP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N(C2=CC(=CC=C2)OC(=O)C=C)C3=CC(=C(C=C3)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.